

Mianserin ion-association complex analysis

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Compound Focus: Mianserin

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Introduction to Mianserin Analysis

Mianserin is a tetracyclic antidepressant agent [1]. Spectrophotometric methods based on **ion-association complex formation** with acid dyes provide simple, cost-effective, and sensitive means for its quantitative analysis in pure form and pharmaceutical formulations without the need for complex pre-treatment [2] [3].

Summary of Analytical Methods & Quantitative Data

The table below summarizes key parameters for four different acid-dye complexation methods for determining M-HCl.

Complexing Agent	Optimum Wavelength (λ max, nm)	Beer's Law Range ($\mu\text{g/mL}$)	Molar Absorptivity ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Correlation Coefficient (r)
Tropaeolin-OOO (TPooo) [3]	524	4 - 24	Information missing	>0.9999
Picric Acid (PA) [2]	410	2 - 10	2.31×10^4	≥ 0.9985
Bromothymol Blue (BrTB) [2]	415	2 - 18	1.82×10^4	≥ 0.9985

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Bromocresol Purple (BrCP) [2]	410	2 - 42	0.91×10^4	≥ 0.9985

The table below shows the validation data for the Tropaeolin-OOO method, demonstrating its high accuracy and precision [3].

Validation Parameter	Result (TPooo Method)
Linearity Range	4 - 24 $\mu\text{g/mL}$
Correlation Coefficient (r)	> 0.9999
Limit of Detection (LOD)	0.30 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	1.00 $\mu\text{g/mL}$
Accuracy (% Recovery)	99.50% - 99.87%

| **Precision (%RSD)** | Intra-day: 1.382 - 1.781% Inter-day: 1.128 - 1.765% |

Detailed Experimental Protocols

Protocol 1: Determination with Tropaeolin-OOO (TPooo)

This method forms a stable 1:1 ion-association complex extractable into chloroform [3].

- **Reagents:** M-HCl standard or sample solution, TPooo aqueous solution, hydrochloric acid (HCl), chloroform.
- **Procedure:**
 - Transfer an aliquot of standard or sample solution containing 4-24 $\mu\text{g/mL}$ of M-HCl to a separating funnel.

- Add 2.0 mL of HCl and mix.
- Add 2.0 mL of TPooo solution.
- Add 10.0 mL of chloroform, shake vigorously for 2 minutes, and allow the layers to separate.
- Collect the organic (lower) layer.
- **Measurement:** Measure the absorbance of the chloroform extract against a reagent blank at **524 nm** [3].

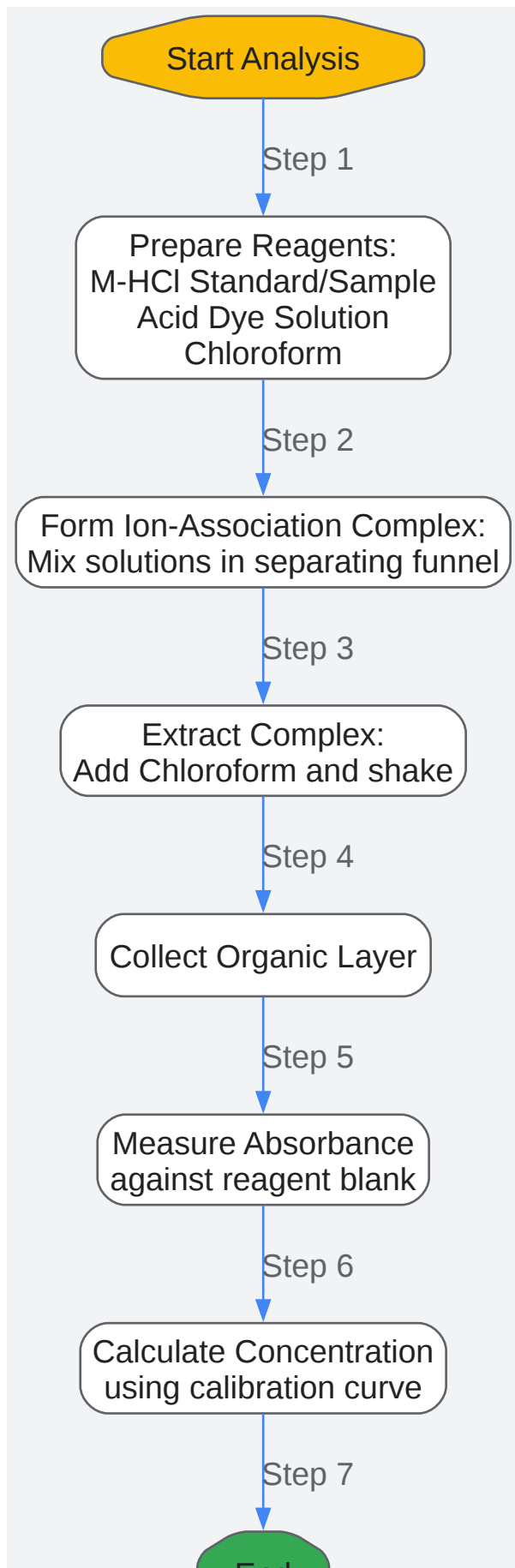
Protocol 2: Determination with Picric Acid, Bromothymol Blue, and Bromocresol Purple

This protocol outlines a general method for several acid dyes [2].

- **Reagents:** M-HCl standard or sample solution, acid dye solution (Picric Acid, Bromothymol Blue, or Bromocresol Purple), chloroform.
- **Procedure:**
 - Transfer an aliquot of drug solution to a separating funnel.
 - Add 5 mL of the respective acid dye solution.
 - Add 10 mL of chloroform, shake vigorously for 2 minutes, and let the layers separate.
 - Collect the organic layer. For the Picric Acid complex, dry it over anhydrous sodium sulfate.
- **Measurement:** Measure the absorbance of the chloroform extract against a reagent blank at the respective optimum wavelength (**410 nm** for PA and BrCP, **415 nm** for BrTB) [2].

Workflow for Mianserin Ion-Association Complex Analysis

The diagram below illustrates the general experimental workflow, from reagent preparation to quantitative calculation.





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Discussion & Application Notes

- **Mechanism:** The method is based on the reaction of the protonated amino group of M-HCl with the sulfonic acid group of the dye (e.g., TP000) to form a **1:1 ion-association complex** [3].
- **Advantages:** These methods are simple, rapid, and require only a standard visible spectrophotometer. The **TP000 method** has been rigorously validated per ICH guidelines, confirming its suitability for routine quality control use [3].
- **Considerations:** The choice of dye can influence the method's sensitivity (molar absorptivity) and working concentration range. The **Picric Acid method** offers high molar absorptivity, while the **Bromocresol Purple method** has the widest linear range [2].

Emerging Research & Potential Applications

Beyond quality control, research indicates that **Mianserin** exhibits promising biological activities. Recent studies show it has **cytotoxic effects against liver cancer cells** by inducing apoptosis and inhibiting proliferation. Its mechanism involves HSP60 translocation to the cell surface and downregulation of CCR9, leading to inactivation of the AKT-(β -catenin/NF κ B) signaling pathway [4]. Furthermore, **Mianserin** acts as a **kappa-opioid receptor (KOP) partial agonist**, a property it shares with some tricyclic antidepressants, which may contribute to its analgesic and antidepressant effects [5].

Conclusion

The described spectrophotometric protocols provide reliable and validated approaches for determining **Mianserin** Hydrochloride. The detailed methodologies and supporting data equip researchers with the necessary tools to implement these techniques for pharmaceutical analysis effectively.

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